Full-Length TRBP Exhibits >400-Fold Higher siRNA Binding Affinity Than Individual dsRBDs Due to Cooperative Tandem-Domain Binding
Full-length TRBP binds siRNA with a dissociation constant (Kd) of 0.24 nM, whereas the isolated dsRBD1 and dsRBD2 fragments bind with Kd values of 220 nM and 113 nM, respectively [1]. The tandem dsRBD1-dsRBD2 construct (D12-WT) recapitulates this high-affinity binding with a Kd of 0.25 nM, demonstrating that cooperative engagement of both dsRBDs on a single siRNA molecule is required for sub-nanomolar affinity [1]. This 470- to 900-fold affinity enhancement is absent in all single-domain dsRNA-binding proteins and cannot be achieved by mixing separate dsRBD1 and dsRBD2 domains.
| Evidence Dimension | siRNA binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Full-length TRBP: Kd = 0.24 nM; Tandem dsRBD1-dsRBD2 (D12-WT): Kd = 0.25 nM |
| Comparator Or Baseline | dsRBD1 fragment alone: Kd = 220 nM; dsRBD2 fragment alone: Kd = 113 nM |
| Quantified Difference | Full-length TRBP binds siRNA with ~470-fold higher affinity than dsRBD1 and ~470-fold higher affinity than dsRBD2 |
| Conditions | Isothermal titration calorimetry (ITC) at 25°C using chemically synthesized 21-bp siRNA duplex |
Why This Matters
Only full-length TRBP or the tandem dsRBD1-2 construct achieves physiologically relevant sub-nanomolar siRNA binding, making full-length TRBP the required reagent for experiments where siRNA loading into RISC must be quantitatively reconstituted.
- [1] Yamashita S, Nagata T, Kawazoe M, et al. Structures of the first and second double-stranded RNA-binding domains of human TAR RNA-binding protein. Protein Sci. 2011;20(1):118-130. doi:10.1002/pro.543. View Source
